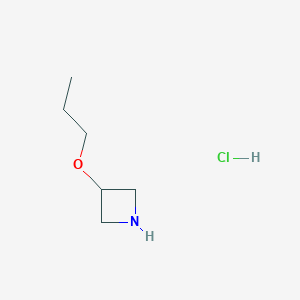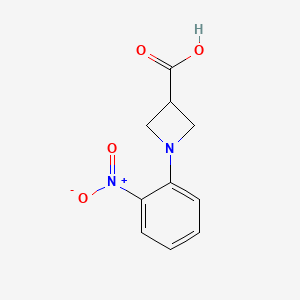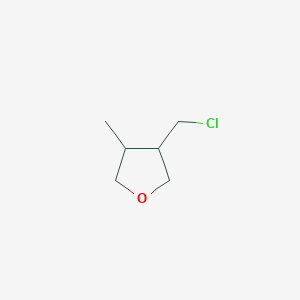
2-(3,3-Difluorocyclopentyl)acetic acid
Übersicht
Beschreibung
2-(3,3-Difluorocyclopentyl)acetic acid, also known as DFCA, is an organic compound that belongs to the carboxylic acid family. It has a CAS Number of 1260837-43-1 and a molecular weight of 164.15 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3,3-difluorocyclopentyl)acetic acid . The InChI code is 1S/C7H10F2O2/c8-7(9)2-1-5(4-7)3-6(10)11/h5H,1-4H2,(H,10,11) .Physical And Chemical Properties Analysis
2-(3,3-Difluorocyclopentyl)acetic acid has a molecular weight of 164.15 . It is in liquid form .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
2-(3,3-Difluorocyclopentyl)acetic acid and its derivatives are explored in analytical chemistry, particularly in the field of chiral separations. For instance, the enantioseparation of certain drug compounds and their intermediates, including derivatives of 2-(3,3-Difluorocyclopentyl)acetic acid, has been successfully achieved using capillary electrophoresis. This separation technique utilizes cyclodextrins as chiral selectors to distinguish between the enantiomers of the compounds, demonstrating the applicability of 2-(3,3-Difluorocyclopentyl)acetic acid derivatives in the resolution of chiral mixtures (Zhou et al., 2002).
Material Science and Catalysis
In material science, derivatives of 2-(3,3-Difluorocyclopentyl)acetic acid have been investigated for their role in the synthesis of metal-organic frameworks (MOFs). The modification of synthetic procedures with acetic acid has been shown to improve the yield and properties of MOFs, such as MIL-101(Cr), indicating the potential of 2-(3,3-Difluorocyclopentyl)acetic acid derivatives in enhancing the efficiency of MOF production and their subsequent applications in catalysis, gas storage, and separation technologies (Zhao et al., 2015).
Organic Synthesis and Medicinal Chemistry
In organic synthesis and medicinal chemistry, the acetic acid derivatives, including those of 2-(3,3-Difluorocyclopentyl)acetic acid, serve as key intermediates in the synthesis of various biologically active compounds. These derivatives have been utilized in the development of analgesic, anti-inflammatory, and antimicrobial agents, showcasing their importance in the synthesis of new therapeutic agents and their potential applications in drug discovery (Salionov, 2015).
Environmental Science and Green Chemistry
The derivatives of 2-(3,3-Difluorocyclopentyl)acetic acid also find applications in environmental science and green chemistry. For example, acetic acid, a related compound, has been studied for its antimicrobial properties, offering an alternative to traditional antiseptics for the treatment of infections. This highlights the potential of 2-(3,3-Difluorocyclopentyl)acetic acid derivatives in developing new, environmentally friendly antimicrobial agents (Ryssel et al., 2009).
Eigenschaften
IUPAC Name |
2-(3,3-difluorocyclopentyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-7(9)2-1-5(4-7)3-6(10)11/h5H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXOKNILSOCLJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluorocyclopentyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















